N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone core, a chloro-fluorophenyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution reaction where the chloro-fluorophenyl group is introduced to the pyridazinone core.
Attachment of the Methoxyphenyl Group: This step involves the coupling reaction to attach the methoxyphenyl group to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.
Pathway Modulation: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-14-4-2-3-12(9-14)17-7-8-19(26)24(23-17)11-18(25)22-13-5-6-16(21)15(20)10-13/h2-10H,11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQZZANEHYSVIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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